Fenilefrina-D-glucurónido

Descripción general

Descripción

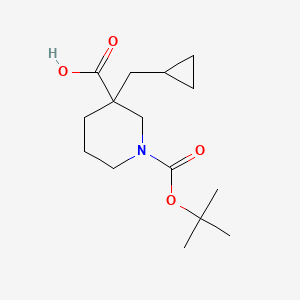

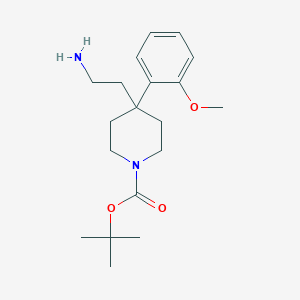

Phenylephrine glucuronide is a metabolite of the α1A-adrenergic receptor agonist phenylephrine.

Aplicaciones Científicas De Investigación

Pre-advertencia de riesgo de cáncer

Fenil-beta-D-glucurónido, que es estructuralmente similar a Fenilefrina-D-glucurónido, se ha utilizado en volatolómica inducida, un enfoque prometedor para la pre-advertencia de riesgo de cáncer . Demuestra una biocompatibilidad satisfactoria y se metaboliza en fenol volátil bajo la acción de la beta-glucuronidasa altamente acumulada en el microambiente tumoral . Este proceso se puede utilizar para predecir diversos riesgos tumorales con alta precisión .

Farmacocinética y metabolismo de primer paso

Fenilefrina, un compuesto relacionado con this compound, se ha estudiado por su disposición farmacocinética y metabolismo de primer paso . La disposición de la fenilefrina está gobernada por un extenso metabolismo presistémico a través de la conjugación de sulfato, la participación de enzimas monoaminooxidasa (MAO) no mediadas por citocromo P450, ubiquitariamente presentes, y la excreción renal significativa de ambos metabolitos de fase 1 y fase 2 de la fenilefrina . Esta información puede ser útil para comprender el metabolismo y la excreción de compuestos similares como this compound.

Mecanismo De Acción

Target of Action

Phenylephrine-D-glucuronide is a metabolite of Phenylephrine, which primarily targets the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and pupil dilation .

Mode of Action

As an alpha-1 adrenergic receptor agonist, Phenylephrine-D-glucuronide interacts with these receptors to mediate vasoconstriction and mydriasis . This interaction results in the constriction of both arteries and veins, leading to an increase in blood pressure . It also causes the dilation of pupils .

Biochemical Pathways

The disposition of Phenylephrine-D-glucuronide is governed by extensive presystemic metabolism via sulfate conjugation . This involves non-cytochrome P450-mediated, ubiquitously present monoamine oxidase (MAO) enzymes . The metabolism results in significant renal excretion of both phase 1 and phase 2 metabolites of Phenylephrine .

Pharmacokinetics

Phenylephrine-D-glucuronide, like Phenylephrine, is rapidly absorbed with median times to maximum plasma concentrations ranging from 0.33 to 0.5 hours . Due to its short half-life, it needs to be dosed more frequently to sustain its pharmacological effects in humans . The bioavailability of Phenylephrine is about 38% through the gastrointestinal tract .

Result of Action

The molecular and cellular effects of Phenylephrine-D-glucuronide’s action include an increase in blood pressure due to vasoconstriction , and dilation of pupils . These effects are a direct result of its interaction with the alpha-1 adrenergic receptors .

Action Environment

The action, efficacy, and stability of Phenylephrine-D-glucuronide can be influenced by various environmental factors. For instance, the presence of monoamine oxidase enzymes significantly impacts its metabolism . Additionally, the structural similarities of Phenylephrine to some known flavonoids suggest a potential role of biliary mechanisms in the overall disposition of Phenylephrine-D-glucuronide . This could imply that factors affecting biliary function might also influence the action of Phenylephrine-D-glucuronide .

Análisis Bioquímico

Biochemical Properties

Phenylephrine-D-glucuronide plays a significant role in biochemical reactions, primarily as a metabolite of phenylephrine. It interacts with various enzymes, proteins, and other biomolecules. The primary enzyme involved in its formation is UDP-glucuronosyltransferase, which catalyzes the conjugation of phenylephrine with glucuronic acid. This interaction is crucial for the detoxification and excretion of phenylephrine from the body. Additionally, Phenylephrine-D-glucuronide may interact with transport proteins that facilitate its movement across cellular membranes .

Cellular Effects

Phenylephrine-D-glucuronide influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound may modulate the activity of specific signaling pathways, such as those involving adrenergic receptors, which are known to be targeted by phenylephrine. This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function .

Molecular Mechanism

The molecular mechanism of Phenylephrine-D-glucuronide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific receptors or enzymes, leading to either inhibition or activation of their functions. These interactions can result in downstream effects on gene expression, ultimately influencing cellular processes. For example, Phenylephrine-D-glucuronide may inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Phenylephrine-D-glucuronide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Phenylephrine-D-glucuronide is relatively stable under physiological conditions, but it may undergo degradation over extended periods. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Phenylephrine-D-glucuronide vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, Phenylephrine-D-glucuronide may cause toxic or adverse effects, including disruptions in normal cellular processes and potential organ damage .

Metabolic Pathways

Phenylephrine-D-glucuronide is involved in several metabolic pathways. The primary pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferase. This pathway is essential for the detoxification and excretion of phenylephrine. Additionally, Phenylephrine-D-glucuronide may interact with other enzymes and cofactors involved in metabolic processes, influencing the overall metabolic flux and levels of metabolites .

Transport and Distribution

The transport and distribution of Phenylephrine-D-glucuronide within cells and tissues are facilitated by specific transporters and binding proteins. These proteins help in the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of Phenylephrine-D-glucuronide can affect its accumulation and activity within tissues, influencing its overall physiological effects .

Subcellular Localization

Phenylephrine-D-glucuronide exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or lysosomes, where it can interact with specific enzymes or proteins, influencing its biochemical properties and cellular effects .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO8/c1-16-6-9(17)7-3-2-4-8(5-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h2-5,9-13,15-20H,6H2,1H3,(H,21,22)/t9-,10-,11-,12+,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVJUYDQYGHJIC-QBOXMOKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid](/img/structure/B1469717.png)

![2-(Piperazin-1-ylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B1469723.png)

![3-Benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1469727.png)